
(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol
Overview
Description
(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is a derivative of tetrahydrofuran, featuring a hydroxymethyl group at the 5-position and a hydroxyl group at the 3-position. Its unique stereochemistry makes it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves the reduction of a suitable precursor. One common method is the reduction of (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalytic hydrogenation is also common, where a catalyst such as palladium on carbon is employed to facilitate the reduction process.
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to (3S,5R)-5-(hydroxymethyl)tetrahydrofuran using stronger reducing agents.
Substitution: The hydroxyl group at the 3-position can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tosyl chloride in the presence of a base such as pyridine.
Major Products Formed
Oxidation: (3S,5R)-5-(carboxymethyl)tetrahydrofuran-3-ol.
Reduction: (3S,5R)-5-(hydroxymethyl)tetrahydrofuran.
Substitution: (3S,5R)-5-(hydroxymethyl)-3-tosyltetrahydrofuran.
Scientific Research Applications
(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways, influencing processes such as DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- (2R,3S,5R)-5-chloro-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-ol
- (2R,3S,5R)-5-(2-amino-6-(2-(benzyloxy)propoxy)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
Uniqueness
(3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction with biological systems. This makes it a valuable compound for the synthesis of stereochemically pure pharmaceuticals and other biologically active molecules.
Properties
IUPAC Name |
(3S,5R)-5-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMXOLOBWMBITN-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CO[C@H]1CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443918 | |
Record name | (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204509-32-0 | |
Record name | (3S,5R)-5-(hydroxymethyl)tetrahydrofuran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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